molecular formula C18H14BrN3 B3694318 9-allyl-2-(4-bromophenyl)-9H-imidazo[1,2-a]benzimidazole

9-allyl-2-(4-bromophenyl)-9H-imidazo[1,2-a]benzimidazole

Cat. No.: B3694318
M. Wt: 352.2 g/mol
InChI Key: JTGXFWGGGHKHBJ-UHFFFAOYSA-N
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Description

“9-allyl-2-(4-bromophenyl)-9H-imidazo[1,2-a]benzimidazole” is a benzimidazole derivative. Benzimidazoles are nitrogen-containing heterocyclic organic compounds that are bicyclic, with fused benzene and imidazole rings . They are known to play a significant role in medicinal chemistry due to their wide spectrum of biological activity .


Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. One common method involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . Another study reported the synthesis of benzimidazole derivatives through sonochemistry, which required shorter reaction times for completion (8–30 min) and occurred in high yields (92–95%) .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques such as 1H-NMR, UV–Vis spectroscopy, and single-crystal X-ray diffraction . The structure of benzimidazole itself consists of two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics .


Chemical Reactions Analysis

Benzimidazole derivatives exhibit a wide range of chemical reactions due to their electron-rich environment, structural features, and binding potency of various therapeutic targets . The reactions they undergo are often dependent on the substitution pattern around the nucleus .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by various factors such as solvent-dependency, concentration-dependency, and aggregation effect in aqueous solution .

Mechanism of Action

The mechanism of action of benzimidazole derivatives is often related to their ability to mimic properties of DNA bases . They have been found to interact with various biological targets, contributing to their wide range of pharmacological activities .

Safety and Hazards

While benzimidazole derivatives have been used in various therapeutic applications, it’s important to note that the safety and hazards associated with these compounds can vary depending on their specific structure and properties .

Future Directions

Benzimidazole derivatives continue to be a focus of research due to their therapeutic potential. Future research may involve the design of more selective, potent, and multi-target anticancer benzimidazole-based compounds . Additionally, green chemistry approaches to the synthesis of these compounds are being explored to address environmental concerns .

Properties

IUPAC Name

2-(4-bromophenyl)-4-prop-2-enylimidazo[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3/c1-2-11-21-16-5-3-4-6-17(16)22-12-15(20-18(21)22)13-7-9-14(19)10-8-13/h2-10,12H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGXFWGGGHKHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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